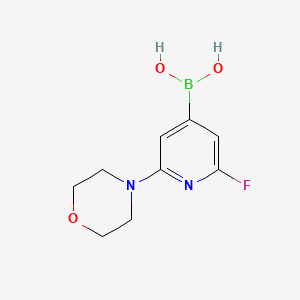
(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: is a boronic acid derivative that contains a fluorine atom and a morpholine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material, 2-fluoro-6-morpholin-4-ylpyridine, undergoes a boronic acid formation reaction using a boron reagent such as boronic acid chloride or boronic acid ester.
Purification: : The resulting boronic acid is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. Common reagents include palladium(II) acetate and a base such as sodium carbonate.
Oxidation and Reduction: : The boronic acid group can be oxidized to boronic esters or reduced to boronic alcohols, depending on the reaction conditions.
Substitution Reactions: : The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or modulation of biological pathways.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid acts as a nucleophile, forming a bond with the electrophilic carbon of the halide. The molecular targets and pathways involved can vary based on the biological or medicinal context.
Comparison with Similar Compounds
(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: can be compared to other boronic acids and pyridine derivatives, such as:
Phenylboronic acid: : Similar in structure but lacks the fluorine and morpholine groups.
2-Morpholin-4-ylpyridin-4-yl)boronic acid: : Similar but without the fluorine atom.
2-Fluoro-6-morpholin-4-ylpyridine: : A related compound without the boronic acid group.
This compound .
Properties
IUPAC Name |
(2-fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-8-5-7(10(14)15)6-9(12-8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRSTNSBVGOCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)N2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
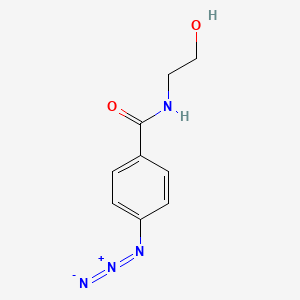
![4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine](/img/structure/B8120199.png)

![1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B8120207.png)
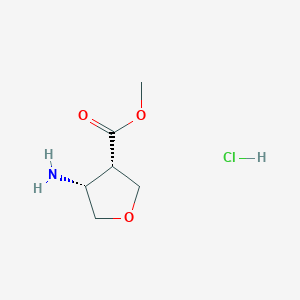
![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B8120223.png)
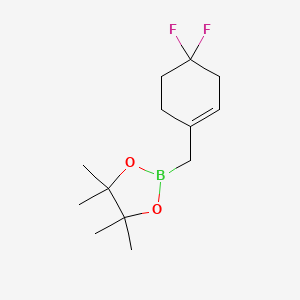
![O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8120240.png)
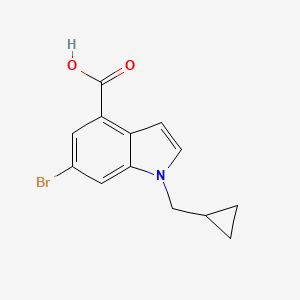
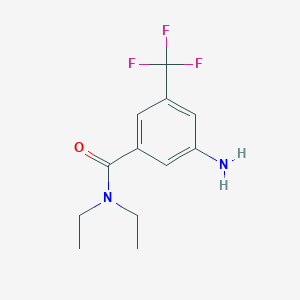
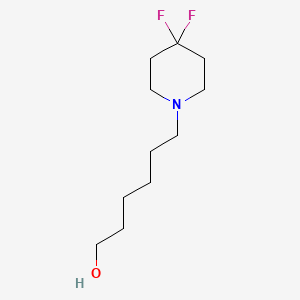
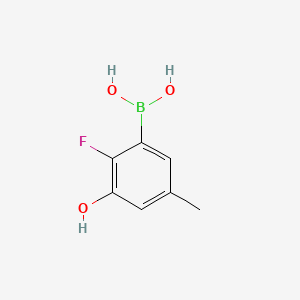
![[3-Bromo-2-fluoro-6-(4-methylpiperazin-1-YL)pyridin-4-YL]boronic acid](/img/structure/B8120271.png)

